molecular formula C21H22N4O3S2 B2502278 2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 954696-94-7

2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No. B2502278
CAS RN: 954696-94-7
M. Wt: 442.55
InChI Key: RICNKIDZRVPPJP-UHFFFAOYSA-N
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Description

The compound appears to contain a thiazole and a pyridazine ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Pyridazines are diazines (six-membered heterocyclics with two nitrogen atoms) with the nitrogen atoms in positions 1 and 2 .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Pyridazines are also planar and aromatic .


Chemical Reactions Analysis

Thiazoles and pyridazines can undergo a variety of chemical reactions. The C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution . Pyridazines can undergo electrophilic and nucleophilic substitution reactions at the 3 and 6 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiazoles are found in many biologically active compounds, such as antimicrobial, antiviral, and antitumor drugs . Pyridazines also show a diverse range of pharmacological activities .

properties

IUPAC Name

2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-14-20(30-21(22-14)15-3-5-16(27-2)6-4-15)17-7-8-18(24-23-17)29-13-19(26)25-9-11-28-12-10-25/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICNKIDZRVPPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

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